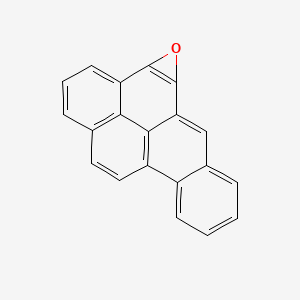![molecular formula C23H21N5 B14640875 N,N-Dimethyl-1,4-diphenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine CAS No. 54507-48-1](/img/structure/B14640875.png)
N,N-Dimethyl-1,4-diphenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-1,4-diphenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and diazenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1,4-diphenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the reaction of 1,4-diphenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the same basic steps as the laboratory synthesis but optimized for efficiency and yield. This might involve continuous flow reactors and advanced purification techniques to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-1,4-diphenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-1,4-diphenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which N,N-Dimethyl-1,4-diphenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dimethylethylenediamine: This compound shares some structural similarities but differs in its functional groups and applications.
N,N’-Dimethyl-N,N’-diphenylurea: Another related compound with different chemical properties and uses.
Uniqueness
N,N-Dimethyl-1,4-diphenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
54507-48-1 |
|---|---|
Molekularformel |
C23H21N5 |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
N,N-dimethyl-2,4-diphenyl-5-phenyldiazenylpyrazol-3-amine |
InChI |
InChI=1S/C23H21N5/c1-27(2)23-21(18-12-6-3-7-13-18)22(25-24-19-14-8-4-9-15-19)26-28(23)20-16-10-5-11-17-20/h3-17H,1-2H3 |
InChI-Schlüssel |
XOIIATWDIWXSHP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C(=NN1C2=CC=CC=C2)N=NC3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


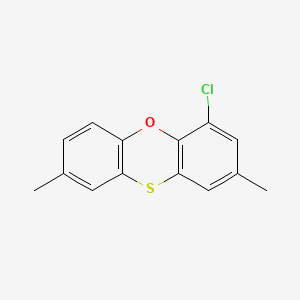


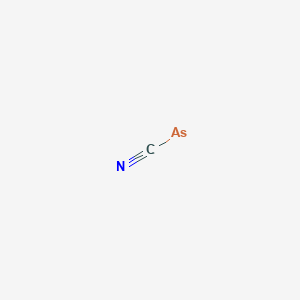

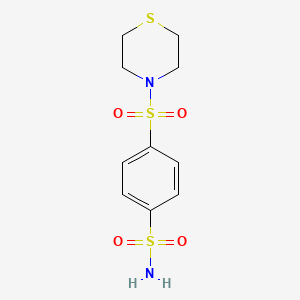
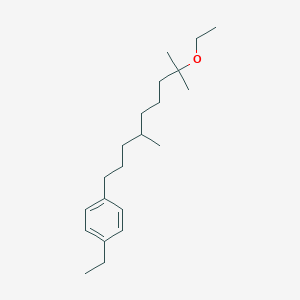
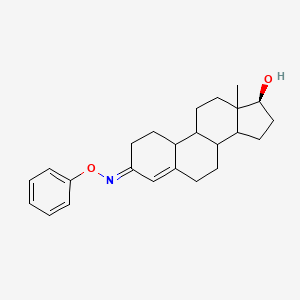


![{(E)-[(Prop-2-en-1-yl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14640856.png)
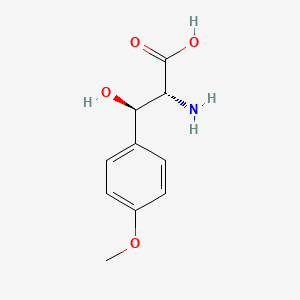
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane](/img/structure/B14640858.png)
